

Addressing batch-to-batch variation of [Valiant phd]

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Valiant phd*

Cat. No.: *B1234922*

[Get Quote](#)

Valiant PhD Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and dental professionals using **Valiant PhD** dental amalgam. Our goal is to help you address potential batch-to-batch variations and ensure consistent, optimal performance in your clinical and research applications.

Frequently Asked Questions (FAQs)

Q1: What is **Valiant PhD** and what are its key characteristics?

Valiant PhD is a palladium-enriched, high-copper, dispersed-phase dental amalgam.[1][2][3] It is designed for posterior restorations and core build-ups.[4][5] Its composition is formulated to eliminate the Gamma-2 phase, which enhances its resistance to corrosion and marginal deterioration.[2][6] The alloy is provided in pre-dosed "Sure-Cap" capsules to ensure a consistent alloy-to-mercury ratio and minimize mercury vapor exposure.[1][2]

Q2: What are the typical physical properties of **Valiant PhD**?

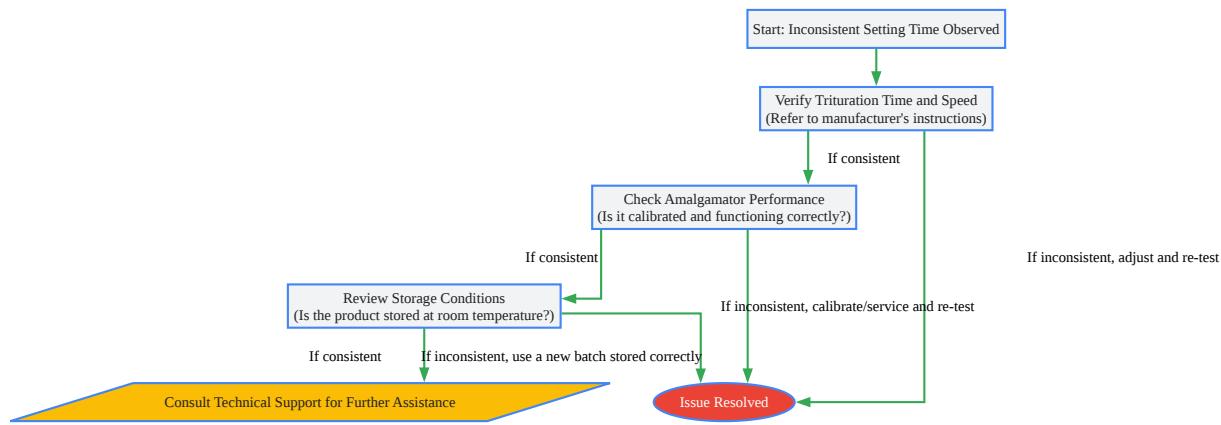
The physical properties of **Valiant PhD** are designed to meet or exceed the standards set by the American Dental Association (ADA) and the International Organization for Standardization (ISO).[7] Below is a summary of its key quantitative data.

Property	Typical Value for Valiant PhD	ADA/ISO Specification Requirements
Compressive Strength (24 hrs)	76,900 psi (530 MPa)[1]	Minimum of 300 MPa[8]
Dimensional Change (24 hrs)	Low dimensional change[3][4]	Between -20 $\mu\text{m}/\text{cm}$ and +20 $\mu\text{m}/\text{cm}$ [9]
Creep	Low creep[3][4]	Maximum of 3%[10]
Composition	Silver (Ag): 52.5%, Tin (Sn): 29.7%, Copper (Cu): 17.5%, Palladium (Pd): 0.3%[1]	N/A

Q3: What could cause apparent batch-to-batch variation in the setting time of **Valiant PhD**?

While **Valiant PhD** is manufactured to stringent quality standards, perceived variations in setting time can occur due to several factors. These are often related to manipulative variables rather than inherent differences in the material. Key factors include:

- Trituration Time and Speed: Under- or over-trituration can alter the working and setting characteristics of the amalgam.[10]
- Amalgamator Performance: Variations in the performance of the amalgamator can lead to inconsistent mixing.[2]
- Storage Conditions: Exposure to high temperatures can affect the reactivity of the alloy.


Q4: Can the handling characteristics (e.g., carving, condensation) of **Valiant PhD** vary between batches?

Variations in handling are most commonly linked to the consistency of the amalgam mix, which is heavily influenced by trituration. An under-triturated mix may feel dry and crumbly, while an over-triturated mix can be soupy and difficult to handle. Ensuring a proper trituration technique is crucial for consistent handling.

Troubleshooting Guides

Issue 1: Inconsistent Setting Times

If you are experiencing inconsistent setting times with **Valiant PhD**, please follow this troubleshooting workflow:

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for inconsistent setting times.

Issue 2: Suboptimal Physical Properties in Prepared Samples

If you suspect that the physical properties of the set amalgam do not meet expectations, consider the following factors that can influence the final outcome:

Material Properties (Manufacturer Controlled)

Particle Size & Shape

Heat Treatment

Alloy Composition
(Ag, Sn, Cu, Pd)

Final Amalgam Performance

Manipulative Variables (User Controlled)

Mercury/Alloy Ratio
(Pre-capsulated)Trituration
(Time & Speed)Condensation
(Pressure & Technique)

Moisture Contamination

Setting Time

Compressive Strength

Creep

Dimensional Change

[Click to download full resolution via product page](#)

Caption: Factors influencing the final performance of dental amalgam.

Experimental Protocols

1. Compressive Strength Testing (Based on ISO 24234)

This test determines the ability of the set amalgam to resist a compressive load.

- Specimen Preparation:
 - Triturate the **Valiant PhD** capsule according to the manufacturer's instructions.
 - Condense the amalgam into a cylindrical mold (typically 4 mm in diameter and 8 mm in height) within a specified time.
 - Remove the specimen from the mold after the initial set.
 - Store the specimen in a controlled environment (e.g., 37°C) for 24 hours.
- Testing Procedure:
 - Place the cylindrical specimen on the platen of a universal testing machine.
 - Apply a compressive load at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.[\[11\]](#)
 - The maximum load sustained by the specimen is recorded and used to calculate the compressive strength in megapascals (MPa).

2. Dimensional Change Testing

This test measures the expansion or contraction of the amalgam during setting.

- Specimen Preparation:
 - Prepare a mix of **Valiant PhD** as per the instructions.
 - Pack the amalgam into a mold that is part of a measuring instrument (dilatometer).
- Testing Procedure:
 - The change in length of the specimen is continuously monitored from a few minutes after the end of trituration for a period of 24 hours.
 - The dimensional change is expressed as a percentage or in micrometers per centimeter ($\mu\text{m}/\text{cm}$).[\[9\]](#)

3. Creep Testing

This test evaluates the plastic deformation of the set amalgam under a static load.

- Specimen Preparation:
 - Prepare a cylindrical specimen of set amalgam as described for compressive strength testing.
 - The specimen is typically aged for a week at room temperature.
- Testing Procedure:
 - Apply a constant static compressive stress to the specimen.
 - Measure the change in length of the specimen between two specific time points (e.g., between 1 and 4 hours after applying the load).
 - Creep is calculated as the percentage of plastic deformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. safcodental.com [safcodental.com]
- 2. ivodent.hu [ivodent.hu]
- 3. scottsdental.com [scottsdental.com]
- 4. Valiant Ph.D. | Filling Materials | Ivoclar US [ivoclar.com]
- 5. amtouch.com [amtouch.com]
- 6. endosupply.com [endosupply.com]
- 7. henryschein.ca [henryschein.ca]
- 8. fda.gov [fda.gov]

- 9. medicaljournalssweden.se [medicaljournalssweden.se]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Addressing batch-to-batch variation of [Valiant phd]]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1234922#addressing-batch-to-batch-variation-of-valiant-phd\]](https://www.benchchem.com/product/b1234922#addressing-batch-to-batch-variation-of-valiant-phd)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com